molecular formula C10H9N3S B14595437 3-(pyridin-2-ylamino)-1H-pyridine-2-thione CAS No. 60780-93-0

3-(pyridin-2-ylamino)-1H-pyridine-2-thione

Katalognummer: B14595437
CAS-Nummer: 60780-93-0
Molekulargewicht: 203.27 g/mol
InChI-Schlüssel: YSEOUAPIDYGUMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(pyridin-2-ylamino)-1H-pyridine-2-thione is a heterocyclic compound that contains a pyridine ring and a thione group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-ylamino)-1H-pyridine-2-thione typically involves the reaction of 2-aminopyridine with carbon disulfide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like potassium hydroxide or sodium hydroxide is used to facilitate the reaction. The mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-(pyridin-2-ylamino)-1H-pyridine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(pyridin-2-ylamino)-1H-pyridine-2-thione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(pyridin-2-ylamino)-1H-pyridine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also interact with cellular receptors, modulating signal transduction pathways. The thione group plays a crucial role in these interactions, forming covalent bonds with nucleophilic residues in the target proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(pyridin-2-ylamino)pyridine: Lacks the thione group but has similar structural features.

    3-(pyridin-2-ylamino)propanoate: Contains a propanoate group instead of a thione group.

    2-(pyridin-2-yl)thiazole: Contains a thiazole ring instead of a pyridine ring.

Uniqueness

3-(pyridin-2-ylamino)-1H-pyridine-2-thione is unique due to the presence of both the pyridine ring and the thione group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

60780-93-0

Molekularformel

C10H9N3S

Molekulargewicht

203.27 g/mol

IUPAC-Name

3-(pyridin-2-ylamino)-1H-pyridine-2-thione

InChI

InChI=1S/C10H9N3S/c14-10-8(4-3-7-12-10)13-9-5-1-2-6-11-9/h1-7H,(H,11,13)(H,12,14)

InChI-Schlüssel

YSEOUAPIDYGUMB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)NC2=CC=CNC2=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.